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Compound of Interest

Compound Name:
(R)-tetrahydrofuran-3-ol

hydrochloride

Cat. No.: B13727360

Get Quote

Executive Summary & Critical Nomenclature Note
Target Entity: (R)-Tetrahydrofuran-3-ol CAS Number: 86087-24-3 Synonyms: (R)-3-

Hydroxytetrahydrofuran, (3R)-Oxolan-3-ol[1]

⚠️ Critical Technical Note: The "Hydrochloride"
Misconception
It is chemically inaccurate to classify (R)-tetrahydrofuran-3-ol as a "hydrochloride" salt in a

stable, isolable solid form. Unlike amines (e.g., (R)-3-aminotetrahydrofuran), cyclic ethers and

alcohols do not possess a sufficiently basic center to form stable hydrochloride salts under

standard ambient conditions.

If your workflow requires a solid hydrochloride salt, you are likely handling (R)-3-

aminotetrahydrofuran hydrochloride (CAS 1072015-52-1), a common chiral amine

intermediate. This guide focuses on the (R)-tetrahydrofuran-3-ol (free alcohol), as indicated by

the "ol" suffix in your request, but researchers must verify the chemical structure of their

starting material to avoid catastrophic synthesis errors.
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Chemical Identity & Physicochemical Properties[1]
[2][3][4]

Property Data

IUPAC Name (3R)-oxolan-3-ol

Molecular Formula C₄H₈O₂

Molecular Weight 88.11 g/mol

Physical State Colorless to pale yellow liquid

Boiling Point 181 °C (at 760 mmHg)

Density 1.103 g/mL at 25 °C

Chirality (R)-enantiomer

Optical Rotation [α]D20 ≈ -16° to -18° (c=1, Methanol)

Spectral Data Analysis (The Core)
Mass Spectrometry (EI-MS)
Methodology: Electron Impact (EI) Ionization at 70 eV.[2] Diagnostic Value: High. The

fragmentation pattern is distinct for the 3-isomer compared to tetrahydrofurfuryl alcohol.[2]

Parent Ion (M⁺): m/z 88 (Significant abundance, ~15-20%)

Base Peak: m/z 57 (C₃H₅O⁺)

Mechanistic Insight: Formed via ring cleavage and loss of CH₂OH or equivalent fragments.

This is the dominant fragment.

Secondary Peaks:

m/z 70 (M - 18): Loss of water (H₂O). Characteristic of cyclic alcohols.

m/z 58: C₃H₆O⁺ fragment.

m/z 31: CH₂OH⁺ (Less abundant than in hydroxymethyl derivatives).
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Infrared Spectroscopy (FT-IR)
Methodology: Neat liquid film (ATR). Diagnostic Value: Confirms functional groups (OH and

Ether).

Frequency (cm⁻¹) Vibration Mode Assignment

3350 - 3450 O-H Stretch
Broad band, indicative of H-

bonded hydroxyl group.

2850 - 2950 C-H Stretch
sp³ C-H stretching (cyclic

methylene).

1050 - 1100 C-O Stretch
Strong ether C-O-C and

alcohol C-O stretches.

900 - 1000 Ring Breathing
Characteristic cyclic ether

pulsations.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (Chloroform-d) Internal Standard: TMS (0.00 ppm)

¹H NMR (400 MHz)
The spectrum displays complex coupling due to the chiral center at C3 and the non-

equivalence of methylene protons.

δ 4.45 - 4.55 ppm (m, 1H):H-3 (Methine proton on the chiral center). Deshielded by the

hydroxyl group.

δ 3.90 - 4.05 ppm (m, 1H):H-2a (Proton adjacent to ether oxygen).

δ 3.75 - 3.85 ppm (m, 2H):H-2b and H-5a (Overlapping multiplets adjacent to ether oxygen).

δ 3.60 - 3.70 ppm (m, 1H):H-5b.

δ 2.20 - 2.50 ppm (br s, 1H):-OH (Hydroxyl proton). Note: Shift is concentration-dependent.

δ 2.00 - 2.15 ppm (m, 1H):H-4a (One of the C4 methylene protons).
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δ 1.80 - 1.95 ppm (m, 1H):H-4b (The other C4 methylene proton).

¹³C NMR (100 MHz)
Distinct signals for the four ring carbons.

δ ~75.3 ppm:C-2 (CH₂ adjacent to ether oxygen and chiral center).

δ ~73.1 ppm:C-3 (Chiral CH-OH).

δ ~66.8 ppm:C-5 (CH₂ adjacent to ether oxygen, distal to chiral center).

δ ~35.4 ppm:C-4 (CH₂ at the "bottom" of the ring).

Experimental Protocols
Synthesis Workflow (Chiral Pool Approach)
The most reliable route to high-enantiomeric excess (ee) (R)-tetrahydrofuran-3-ol is the

reduction and cyclization of (R)-malic acid derivatives.

(R)-Malic Acid
(Chiral Pool)

Reduction
(LiAlH4 or BH3)

 Reduction (R)-1,2,4-Butanetriol
(Intermediate)

 Yields Triol Acid-Catalyzed Cyclization
(p-TSA, 180°C)

 Dehydration (-H2O) (R)-Tetrahydrofuran-3-ol
(Distillation)

 Isolation

Click to download full resolution via product page

Figure 1: Synthetic pathway from (R)-Malic Acid to (R)-Tetrahydrofuran-3-ol via 1,2,4-

butanetriol cyclization.[3][4]

Quality Control: Enantiomeric Purity Analysis
To verify the (R)-enantiomer against the (S)-enantiomer, use Chiral GC or HPLC.

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: Hexane/Isopropanol (90:10).

Detection: Refractive Index (RI) or UV (210 nm, though weak).
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Derivatization (Optional): Reaction with Mosher's acid chloride allows for ¹H NMR

determination of ee via diastereomeric peak separation.

Applications in Drug Development
The (R)-tetrahydrofuran-3-ol moiety is a privileged scaffold in Medicinal Chemistry, serving as a

chiral ether linker.

Tyrosine Kinase Inhibitors (TKIs): Used to introduce solubility-enhancing polar ether groups

(e.g., in Afatinib analogs).

SGLT2 Inhibitors: The tetrahydrofuran ring mimics sugar moieties, providing specific binding

interactions in glucose transporter active sites (e.g., Empagliflozin intermediates often utilize

the (S)-isomer, making the (R)-isomer critical for structure-activity relationship (SAR)

studies).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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